

Molecular weight of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

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Compound of Interest

Compound Name: 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Cat. No.: B1275056

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An In-depth Technical Guide to **3-Bromo-5-ethoxy-4-methoxybenzonitrile** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-ethoxy-4-methoxybenzonitrile**, including its physicochemical properties, a proposed synthetic pathway, and an exploration of its potential biological activities based on structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile with potential applications in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

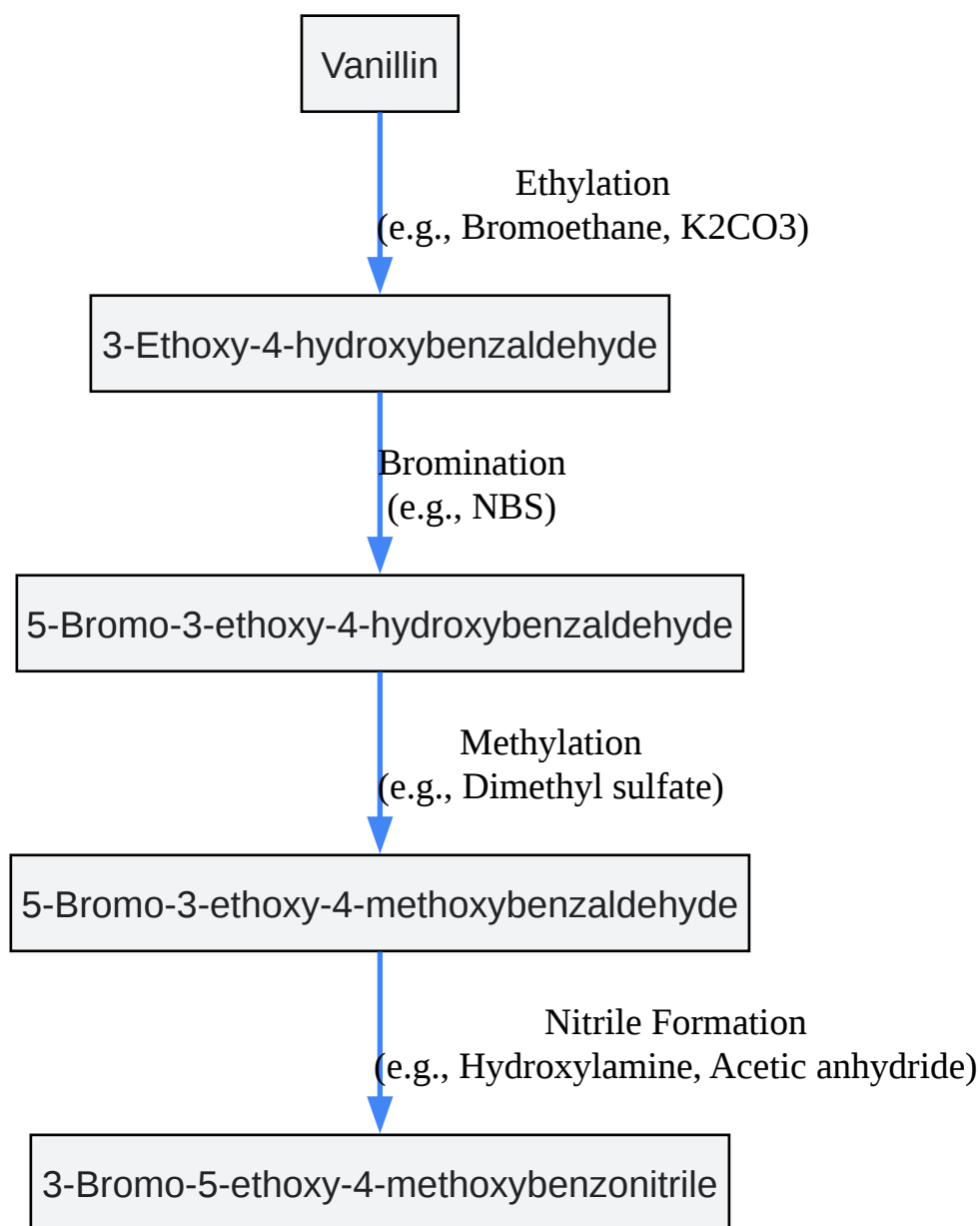
Property	Value	Reference(s)
Molecular Weight	256.10 g/mol	[1][2][3]
Molecular Formula	C ₁₀ H ₁₀ BrNO ₂	[1][2][3]
CAS Number	515831-52-4	[1][4]
Physical Form	Solid	[1]
InChI	1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3	[1]
SMILES	<chem>Brc1c(c(cc(c1)C#N)OCC)OC</chem>	[1]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **3-Bromo-5-ethoxy-4-methoxybenzonitrile** are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and synthesis of structurally related compounds. A potential synthetic workflow is outlined below.

Proposed Synthetic Pathway

A logical approach to synthesizing **3-Bromo-5-ethoxy-4-methoxybenzonitrile** could start from a commercially available precursor such as vanillin. The synthesis could proceed through a series of steps including ethoxylation, bromination, and conversion of the aldehyde group to a nitrile.



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Proposed synthetic workflow for **3-Bromo-5-ethoxy-4-methoxybenzonitrile**.

Detailed Methodologies

The following are generalized experimental protocols for the key transformations in the proposed synthesis:

- **Ethylation of Vanillin:** Vanillin is dissolved in a suitable solvent like acetone or DMF. An excess of a weak base such as potassium carbonate is added, followed by the ethylating

agent (e.g., bromoethane). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). The solid is then filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

- **Bromination:** The product from the previous step is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile). A brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is evaporated to yield the brominated product.
- **Methylation:** The brominated compound is dissolved in a polar aprotic solvent. A base is added, followed by a methylating agent like dimethyl sulfate. The reaction is stirred, and upon completion, it is worked up by extraction and purified.
- **Nitrile Formation:** The aldehyde is first converted to an oxime using hydroxylamine hydrochloride in the presence of a base. The resulting oxime is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, often with heating. The final product is then isolated and purified.

Predicted Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **3-Bromo-5-ethoxy-4-methoxybenzonitrile** is not currently available in the public domain. However, based on the structure-activity relationships of its constituent functional groups, we can infer potential biological roles.

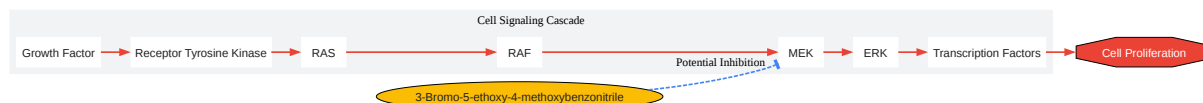
The presence of a bromine atom can enhance the therapeutic activity of a molecule through the formation of halogen bonds, which can improve drug-target interactions.^{[5][6][7][8]} The methoxy and ethoxy groups can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic profile.^{[2][3][9][10]} Benzonitrile derivatives are known to exhibit a range of biological activities, including as inhibitors of enzymes and as antiproliferative agents.^[11]

Given these structural features, **3-Bromo-5-ethoxy-4-methoxybenzonitrile** could potentially be investigated for activities such as:

- Anticancer activity
- Antimicrobial activity
- Enzyme inhibition (e.g., kinase or phosphatase inhibition)

Hypothetical Signaling Pathway Involvement

Many small molecule inhibitors with features similar to **3-Bromo-5-ethoxy-4-methoxybenzonitrile** target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway. A simplified diagram illustrating a potential point of inhibition is provided below. This is a speculative representation to guide further research.



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Hypothetical inhibition of the MAPK/ERK pathway.

This guide provides a foundational understanding of **3-Bromo-5-ethoxy-4-methoxybenzonitrile** for research and development purposes. The absence of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and biological evaluation of this compound.

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